



Application Notes and Protocols for Amidephrine in Isolated Organ Bath Experiments

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Compound of Interest		
Compound Name:	Amidephrine	
Cat. No.:	B1664862	Get Quote

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Introduction

Amidephrine is a potent and selective $\alpha 1$ -adrenergic receptor agonist.[1][2] Its primary mechanism of action involves the activation of $\alpha 1$ -adrenoceptors, leading to the contraction of smooth muscle. This makes it a valuable pharmacological tool in isolated organ bath experiments for studying vascular and non-vascular smooth muscle physiology and pathophysiology. These application notes provide detailed protocols for utilizing **Amidephrine** in common isolated organ bath preparations, including rat thoracic aorta, rat vas deferens, and guinea pig taenia caeci.

Mechanism of Action

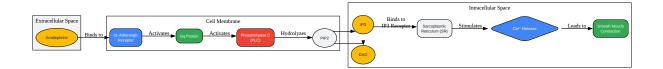
Amidephrine selectively binds to and activates α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[1] Upon activation, the Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK



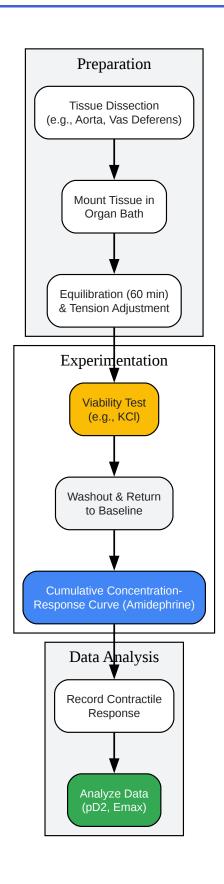
phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

Signaling Pathway









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References

- 1. Investigation of the subtypes of alpha 1-adrenoceptor mediating contractions of rat aorta, vas deferens and spleen PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
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